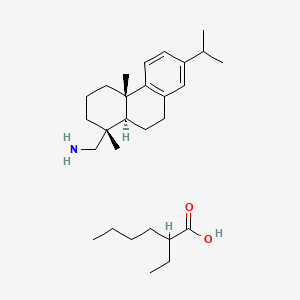
Copper dehydroabietylammonium 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper dehydroabietylammonium 2-ethylhexanoate is a complex compound that combines copper with dehydroabietylammonium and 2-ethylhexanoate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper dehydroabietylammonium 2-ethylhexanoate typically involves the reaction of copper salts with dehydroabietylamine and 2-ethylhexanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Organic solvents like ethanol or methanol are commonly used.
Catalysts: Sometimes, catalysts such as palladium or platinum may be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques like crystallization or distillation.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Copper dehydroabietylammonium 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in its oxidation state.
Reduction: Reduction reactions can revert the oxidized copper back to its original state.
Substitution: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or oxygen can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrazine are common reducing agents.
Solvents: Organic solvents like dichloromethane or toluene are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce copper oxides, while reduction can yield metallic copper.
Aplicaciones Científicas De Investigación
Copper dehydroabietylammonium 2-ethylhexanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of copper dehydroabietylammonium 2-ethylhexanoate involves its interaction with molecular targets and pathways:
Copper Center: The copper ion plays a crucial role in catalysis and redox reactions.
Ligand Interactions: The dehydroabietylammonium and 2-ethylhexanoate ligands influence the compound’s reactivity and stability.
Pathways: The compound can activate or inhibit specific biochemical pathways, depending on its application.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) 2-ethylhexanoate: Similar in structure but lacks the dehydroabietylammonium component.
Copper(II) acetylacetonate: Another copper complex with different ligands and applications.
Copper(II) trifluoroacetate: Used in similar catalytic applications but with distinct properties.
Uniqueness
Copper dehydroabietylammonium 2-ethylhexanoate is unique due to its combination of ligands, which imparts specific properties and reactivity. This makes it particularly useful in applications requiring both copper’s catalytic abilities and the unique characteristics of dehydroabietylammonium and 2-ethylhexanoate .
Propiedades
Número CAS |
53404-24-3 |
|---|---|
Fórmula molecular |
C28H47NO2 |
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;2-ethylhexanoic acid |
InChI |
InChI=1S/C20H31N.C8H16O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-3-5-6-7(4-2)8(9)10/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;7H,3-6H2,1-2H3,(H,9,10)/t18-,19-,20+;/m0./s1 |
Clave InChI |
MBVKWXSVKWAOKX-WFBUOHSLSA-N |
SMILES isomérico |
CCCCC(CC)C(=O)O.CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C |
SMILES canónico |
CCCCC(CC)C(=O)O.CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















